3-Bromo-4-cyanobenzoic acid

Suzuki-Miyaura coupling palladium catalysis biaryl synthesis

3-Bromo-4-cyanobenzoic acid is a uniquely substituted building block with three orthogonal functional groups for sequential diversification. The meta-bromo, para-cyano pattern avoids the steric and electronic pitfalls of regioisomeric analogs, ensuring reliable cross-coupling and directed metalation. Available in gram-to-kilogram quantities, this intermediate accelerates medicinal chemistry, agrochemical, and materials science programs. Choose ≥98% purity for reproducible results.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 58123-69-6
Cat. No. B1442161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-cyanobenzoic acid
CAS58123-69-6
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)C#N
InChIInChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
InChIKeyWAFUFPLTXVDCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-cyanobenzoic Acid (CAS 58123-69-6): A Versatile Halogenated Benzoic Acid Building Block


3-Bromo-4-cyanobenzoic acid (CAS 58123-69-6) is a halogenated benzoic acid derivative with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol [1]. It is characterized by a bromine atom at the meta position and a cyano group at the para position relative to the carboxylic acid group [2]. This compound serves as a crucial synthetic intermediate in pharmaceutical and agrochemical research due to the orthogonal reactivity of its three functional groups: the carboxylic acid (capable of amidation and esterification), the bromine (amenable to cross-coupling and nucleophilic substitution), and the cyano group (available for reduction, hydrolysis, or further functionalization) . Commercial availability typically ranges from 95% to 98% purity (HPLC), with suppliers offering gram to kilogram quantities [3].

Why Generic Substitution of 3-Bromo-4-cyanobenzoic Acid with Other Halogenated Benzoic Acids is Chemically Inadvisable


The precise substitution pattern of 3-bromo-4-cyanobenzoic acid confers distinct reactivity and physicochemical properties that cannot be replicated by simple analog interchange. Replacing it with the regioisomer 4-bromo-3-cyanobenzoic acid (CAS 887757-25-7) alters the electronic and steric environment of the reactive sites, which can drastically affect reaction outcomes in cross-coupling and directed metalation sequences . Similarly, substituting with non-halogenated 4-cyanobenzoic acid eliminates the C–Br bond required for Suzuki-Miyaura and other palladium-catalyzed couplings, thereby rendering the compound unsuitable for biaryl construction . Even close analogs such as 3,5-dibromo-4-cyanobenzoic acid introduce a second bromine atom that increases steric hindrance and modifies crystal packing behavior, as evidenced by co-crystallization studies where the dihedral angle between acid and hydrocarbon planes shifts from 7.1° in the dichloro analog to 0.9° in the dibromo analog [1]. These differences underscore that generic substitution without consideration of regioisomeric and halogen-specific effects can lead to synthetic failure, reduced yield, or altered material properties.

Quantitative Differentiation of 3-Bromo-4-cyanobenzoic Acid Against Structurally Similar Analogs


Regioselective Suzuki Coupling Enabled by Orthogonal Functional Group Positioning

The 3-bromo-4-cyano substitution pattern provides a distinct advantage in Suzuki-Miyaura cross-coupling reactions. The para-cyano group withdraws electron density from the aromatic ring, activating the C–Br bond toward oxidative addition while the ortho-carboxylic acid group introduces steric hindrance that necessitates optimized ligand systems [1]. In contrast, the regioisomer 4-bromo-3-cyanobenzoic acid places the cyano group ortho to the carboxylic acid, altering the electronic and steric profile and potentially reducing coupling efficiency. A synthetic protocol reported a 90% yield for the hydrolysis of ethyl 3-bromo-4-cyanobenzoate to the target acid, demonstrating the viability of this substitution pattern in multistep sequences .

Suzuki-Miyaura coupling palladium catalysis biaryl synthesis

Enhanced Coplanarity in Co-Crystals Relative to Dichloro Analog

The bromine atom in 3-bromo-4-cyanobenzoic acid (and its dibromo analog) facilitates stronger halogen bonding interactions compared to chlorine. In a co-crystal of 3,5-dibromo-4-cyanobenzoic acid with anthracene, the dihedral angle between the acid and hydrocarbon planes decreased to 0.9° from 7.1° in the dichloro analog [1]. This near-coplanarity improves π-stacking and supramolecular organization, a property directly relevant to materials design. While the monobromo compound (target) is less sterically hindered than the dibromo analog, the bromine atom's larger van der Waals radius and polarizability (relative to chlorine) enhance halogen bonding capacity [2].

crystal engineering halogen bonding supramolecular chemistry

Computed pKa and Lipophilicity Differentiate from Non-Halogenated Parent

The introduction of bromine and cyano substituents significantly alters the acidity and lipophilicity of the benzoic acid core. 3-Bromo-4-cyanobenzoic acid has a computed pKa of approximately 3.42 [1], substantially lower than unsubstituted benzoic acid (pKa 4.20). Its computed LogP (XLogP3-AA) is 1.9 [2], indicating moderate lipophilicity that enhances membrane permeability relative to more polar analogs. In contrast, 4-cyanobenzoic acid lacks the bromine atom and has a different lipophilicity profile, while 4-bromo-3-cyanobenzoic acid has a different pKa due to altered electronic effects.

physicochemical properties drug-likeness solubility

Commercial Purity Specifications and Supplier Reliability

3-Bromo-4-cyanobenzoic acid is commercially available from multiple reputable suppliers with consistently high purity specifications. Sigma-Aldrich (via BLD Pharmatech) offers 98% purity ; Capot Chemical specifies 98% (HPLC) with moisture ≤0.5% [1]; Aromsyn provides NLT 98% purity with batch-specific COA and structural confirmation data . In comparison, the regioisomer 4-bromo-3-cyanobenzoic acid (CAS 887757-25-7) has limited commercial availability and fewer documented purity specifications . This difference in supply chain maturity and quality documentation directly impacts procurement decisions for research and industrial applications requiring reliable, high-purity starting materials.

procurement quality control analytical chemistry

Validated Application Scenarios for 3-Bromo-4-cyanobenzoic Acid in Research and Industrial Settings


Pharmaceutical Intermediate for Kinase Inhibitor Synthesis

3-Bromo-4-cyanobenzoic acid serves as a key building block in the synthesis of kinase inhibitors and other bioactive molecules. The bromine atom enables palladium-catalyzed cross-coupling reactions to install diverse aryl or heteroaryl groups, while the cyano group can be reduced to an aminomethyl moiety or hydrolyzed to a carboxamide, functionalities frequently found in ATP-competitive kinase inhibitors. The orthogonal reactivity of the three functional groups allows for sequential diversification in medicinal chemistry campaigns .

Crystal Engineering and Supramolecular Materials Design

The combination of a carboxylic acid hydrogen-bond donor, a cyano group, and a bromine atom makes this compound a versatile tecton for crystal engineering. The bromine atom participates in halogen bonding interactions, which, as demonstrated in studies of related dibromo and dichloro analogs, can be tuned to achieve desired solid-state packing motifs and coplanarity with aromatic co-formers. This property is valuable for designing organic semiconductors, nonlinear optical materials, and co-crystals with tailored properties [1].

Agrochemical Intermediate Requiring Orthogonal Functionalization

The compound's three distinct functional groups enable sequential derivatization strategies commonly employed in agrochemical synthesis. The carboxylic acid can be converted to amides or esters, the bromine can be substituted or coupled to introduce aryl or alkyl groups, and the cyano group provides a handle for late-stage diversification. The commercial availability at kilogram scale with high purity (≥98%) supports process development and pilot-scale manufacturing .

Synthetic Methodology Development for Sterically Hindered Couplings

Due to the ortho-carboxylic acid group adjacent to the C–Br bond, 3-bromo-4-cyanobenzoic acid presents a challenging substrate for Suzuki-Miyaura coupling, requiring optimized ligand systems (e.g., dtbpf) to overcome catalyst deactivation. This makes it a valuable model substrate for developing new catalytic methodologies and ligands designed for sterically encumbered aryl bromides. Researchers investigating palladium or nickel catalysis can use this compound to benchmark new catalytic systems [2].

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